molecular formula C7H8ClNOS B2826135 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole CAS No. 1890947-97-3

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole

Cat. No.: B2826135
CAS No.: 1890947-97-3
M. Wt: 189.66
InChI Key: RWDWUFCIPUVBOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 2-Chloro-5-(oxolan-3-yl)-1,3-thiazole, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Another method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst .

Industrial Production Methods

Industrial production of thiazole derivatives often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. Green synthesis approaches, such as using ZnO nanoparticles as catalysts, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring.

Scientific Research Applications

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Chloro-5-(oxolan-3-yl)-1,3-thiazole is unique due to the presence of both a chloro group and a tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5-(oxolan-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDWUFCIPUVBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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